molecular formula C18H18O2 B13417074 2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl CAS No. 73429-23-9

2,2'-Bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl

Cat. No.: B13417074
CAS No.: 73429-23-9
M. Wt: 266.3 g/mol
InChI Key: JAOAXDKLJNQYPT-UHFFFAOYSA-N
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Description

2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is an organic compound with the molecular formula C17H20O8 It is characterized by the presence of two prop-2-en-1-yloxy groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of biphenyl with prop-2-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include epoxides, reduced biphenyl derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The prop-2-en-1-yloxy groups can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis[(prop-2-en-1-yl)oxy]-1,1’-biphenyl is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

73429-23-9

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-prop-2-enoxy-2-(2-prop-2-enoxyphenyl)benzene

InChI

InChI=1S/C18H18O2/c1-3-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)20-14-4-2/h3-12H,1-2,13-14H2

InChI Key

JAOAXDKLJNQYPT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC=C1C2=CC=CC=C2OCC=C

Origin of Product

United States

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